3,4-Dimethoxyphenethyl bromide

Description

The exact mass of the compound 3,4-Dimethoxyphenethyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethoxyphenethyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxyphenethyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

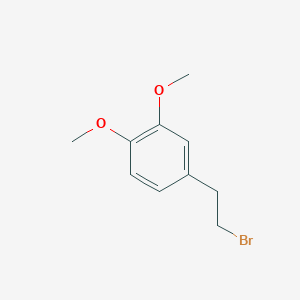

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAGXVMHLFYRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466952 | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40173-90-8 | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Bromide: Properties, Synthesis, and Handling

Introduction

3,4-Dimethoxyphenethyl bromide, also known as homoveratryl bromide, is a halogenated aromatic ether of significant interest within the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a dimethoxy-substituted benzene ring coupled with a reactive bromoethyl group, renders it a versatile and highly valued synthetic building block.[1] The primary utility of this compound lies in its function as a potent electrophile, enabling the construction of complex molecular frameworks through nucleophilic substitution reactions.[1]

This guide provides a comprehensive technical overview of the core physical and chemical properties of 3,4-Dimethoxyphenethyl bromide. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, handling, and spectral characteristics to ensure safe and effective application in a laboratory setting. A notable application includes its use as a key precursor in the synthesis of isoquinoline alkaloids, a class of compounds with significant biological activity.[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in research and development.

Nomenclature and Identifiers

-

IUPAC Name : 4-(2-bromoethyl)-1,2-dimethoxybenzene[2]

-

Common Synonyms : 2-Methoxy-4-(2-bromoethyl)anisole, 3,4-Dimethoxy-1-(2-bromoethyl)benzene, Homoveratryl bromide[3]

-

InChI Key : LTAGXVMHLFYRNK-UHFFFAOYSA-N[1]

Core Physical Properties

The physical state and solubility parameters of 3,4-Dimethoxyphenethyl bromide dictate the selection of appropriate reaction conditions and solvents. The data presented below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 245.11 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 52-56 °C (lit.) | [3][5] |

| Boiling Point | 130-131 °C at 3 mmHg (lit.) | [5] |

| Flash Point | > 109.9 °C (> 229.8 °F) | |

| Purity | Typically ≥97% | [3][4] |

Synthesis and Reactivity Profile

Synthetic Pathway: Bromination of Alcohols

The most direct and common method for preparing 3,4-Dimethoxyphenethyl bromide is through the nucleophilic substitution of the corresponding alcohol, 3,4-Dimethoxyphenethyl alcohol.[1] This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]

The causality behind this choice of reagents lies in their ability to convert the hydroxyl (-OH) group, a poor leaving group, into a good leaving group (e.g., water after protonation by HBr).[1] The bromide ion then acts as the nucleophile, displacing the activated hydroxyl group to form the final product.[1]

Caption: Synthesis of 3,4-Dimethoxyphenethyl bromide.

Core Reactivity: Nucleophilic Substitution

The synthetic utility of 3,4-Dimethoxyphenethyl bromide is derived from the presence of the bromoethyl side chain.[1] The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role as an alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Caption: General nucleophilic substitution reaction.

Spectral Data Characterization

While raw spectra are lot-specific, the expected spectral characteristics derived from the compound's structure are invaluable for identity confirmation.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.7-6.9 ppm range), two triplets corresponding to the adjacent methylene (-CH₂-) groups of the ethyl chain (one deshielded by the bromine), and two singlets for the non-equivalent methoxy (-OCH₃) protons.

-

¹³C NMR : The carbon NMR would display signals for the aromatic carbons, the two methoxy carbons, and the two aliphatic carbons of the ethyl side chain. The carbon bonded to the bromine atom would be shifted downfield.

-

Infrared (IR) Spectroscopy : Key absorption bands would include C-H stretches for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and characteristic C-O (ether) and C-Br stretches.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two major isotopes (⁷⁹Br and ⁸¹Br).

Safety, Handling, and Storage Protocols

Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Classification

3,4-Dimethoxyphenethyl bromide is classified as hazardous. Researchers must consult the latest Safety Data Sheet (SDS) before use.

-

GHS Pictograms : Skull and crossbones, Environment.[6]

-

Signal Word : Danger.

-

Hazard Statements :

-

H301: Toxic if swallowed.

-

H319: Causes serious eye irritation.

-

H400: Very toxic to aquatic life.

-

Recommended Handling Protocol

A self-validating system for handling ensures that exposure is minimized at every step.

-

Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE) :

-

Procedural Discipline : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] After handling, wash hands and any exposed skin thoroughly.[9]

Storage and Stability

The stability of 3,4-Dimethoxyphenethyl bromide is critical for maintaining its purity and reactivity.

-

Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] It is recommended to keep the material refrigerated.[7]

-

Incompatible Materials : Store away from strong oxidizing agents.[7][9]

-

Stability : The compound can be unstable, and some derivatives are known to decompose over time at room temperature. Proper storage is essential to prevent degradation.

Conclusion

3,4-Dimethoxyphenethyl bromide is a cornerstone reagent for synthetic chemists, particularly in the construction of pharmacologically relevant scaffolds like isoquinolines. Its well-defined physical properties, coupled with its predictable reactivity as an electrophile, make it an invaluable tool. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety and handling protocols. This guide provides the authoritative grounding required for its responsible and effective use in pioneering research and development.

References

-

3,4-Dimethoxyphenethyl bromide | C10H13BrO2 | CID 11470602 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents. (2014-05-21). Google Patents.

-

Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. (2015-03-31). CORE. Retrieved January 21, 2026, from [Link]

-

3 4-DIMETHOXYPHENETHYL BROMIDE Three Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet - 4-Methoxybenzyl bromide - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]

Sources

- 1. 3,4-Dimethoxyphenethyl bromide | 40173-90-8 | Benchchem [benchchem.com]

- 2. 3,4-Dimethoxyphenethyl bromide | C10H13BrO2 | CID 11470602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. 3 4-DIMETHOXYPHENETHYL BROMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Versatile Role of a Core Synthetic Building Block

An In-Depth Technical Guide to 3,4-Dimethoxyphenethyl Bromide for Advanced Chemical Synthesis

3,4-Dimethoxyphenethyl bromide, a derivative of phenethylamine, is a cornerstone reagent in modern organic synthesis.[1] Its strategic importance lies in the unique combination of a reactive bromoethyl group and an electron-rich dimethoxy-substituted benzene ring. This configuration makes it an essential precursor for a multitude of complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis.[1] The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles.[1] This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds, which forms the basis of molecular synthesis.[1] This guide offers a comprehensive overview of its synthesis, reactivity, characterization, and safe handling for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is critical for its effective use in synthesis. 3,4-Dimethoxyphenethyl bromide is identified by the CAS Number 40173-90-8 .[2][3][4] Its structure and key properties are summarized below.

Table 1: Chemical Identifiers and Properties of 3,4-Dimethoxyphenethyl Bromide

| Property | Value | Source |

| IUPAC Name | 4-(2-bromoethyl)-1,2-dimethoxybenzene | [2] |

| CAS Number | 40173-90-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃BrO₂ | [2][4] |

| Molecular Weight | 245.11 g/mol | [2][3][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)CCBr)OC | [2] |

| InChI Key | LTAGXVMHLFYRNK-UHFFFAOYSA-N | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 52-56 °C | [3] |

| Boiling Point | 130-131 °C at 3 mmHg | [3] |

Source: PubChem CID 11470602[2]

Synthesis and Mechanistic Considerations

The most direct and common method for preparing 3,4-Dimethoxyphenethyl bromide is through the nucleophilic substitution of 3,4-Dimethoxyphenethyl alcohol.[1] This transformation hinges on converting the poor leaving group (hydroxyl, -OH) into a good leaving group.

Synthetic Pathway Overview

The conversion is typically achieved using potent brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1] The choice of reagent influences the reaction conditions and mechanism.

-

Using Hydrobromic Acid (HBr): In this acid-catalyzed pathway, the alcohol's hydroxyl group is first protonated by HBr to form a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.[1] This reaction is often performed under reflux conditions to drive it to completion.[1]

-

Using Phosphorus Tribromide (PBr₃): PBr₃ provides an alternative, often milder, route. The alcohol's oxygen atom attacks the phosphorus atom, which subsequently leads to the formation of an excellent leaving group. A bromide ion, delivered by the PBr₃, then performs a backside attack on the carbon center, yielding the desired alkyl bromide.[1] This method is typically conducted in an inert solvent like diethyl ether at controlled, cooler temperatures (e.g., 0–5°C) to minimize side reactions.[1]

Caption: General workflow for synthesizing 3,4-Dimethoxyphenethyl bromide.

Detailed Experimental Protocol (PBr₃ Method)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Extreme caution is required when handling PBr₃.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-Dimethoxyphenethyl alcohol and anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.

Reactivity Profile and Key Applications

The synthetic utility of 3,4-Dimethoxyphenethyl bromide is dominated by its behavior as an electrophilic alkylating agent.[1] The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the benzylic system, facilitating substitution reactions.[1] The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and temperature.[1]

Core Application: Synthesis of Isoquinoline Alkaloids

A prominent application is its use as a key precursor in the synthesis of isoquinoline alkaloids, a class of natural products with significant biological activities.[1] The 3,4-dimethoxyphenethyl moiety forms a major part of the core structure of numerous alkaloids. Classic cyclization strategies, such as the Bischler-Napieralski and Pictet-Spengler reactions, frequently use intermediates derived from this bromide to construct the isoquinoline ring system.[1]

Caption: Conceptual pathway for isoquinoline synthesis.

Safety, Handling, and Storage

3,4-Dimethoxyphenethyl bromide is a hazardous substance and must be handled with appropriate precautions.[2][3]

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed.[2][3]H319: Causes serious eye irritation.[2][3]H400: Very toxic to aquatic life.[2][3] | |

| Source: European Chemicals Agency (ECHA); Sigma-Aldrich[2][3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use a dust mask or respirator if handling as a powder outside of a fume hood.[3]

-

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Spill and Disposal Procedures

-

Spills: Avoid generating dust.[6] Carefully sweep up solid material and place it in a sealed container for disposal.[6] Prevent entry into drains and waterways.[7][8]

-

Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

References

-

PubChem. (n.d.). 3,4-Dimethoxyphenethyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]

- Google Patents. (2014). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-bromoethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 4-(2-bromoethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

Sources

- 1. 3,4-Dimethoxyphenethyl bromide | 40173-90-8 | Benchchem [benchchem.com]

- 2. 3,4-Dimethoxyphenethyl bromide | C10H13BrO2 | CID 11470602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-二甲氧基苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenethyl Bromide from 3,4-Dimethoxyphenethyl Alcohol

Foreword: The Strategic Importance of 3,4-Dimethoxyphenethyl Bromide

3,4-Dimethoxyphenethyl bromide, also known as 2-(3,4-dimethoxyphenyl)ethyl bromide, is a crucial intermediate in the synthesis of numerous pharmacologically active compounds and complex molecular architectures. Its structural motif is a cornerstone for building blocks in drug discovery, particularly in the development of cardiovascular agents and alkaloids. The efficient and high-yielding conversion of its precursor, 3,4-dimethoxyphenethyl alcohol, is therefore a process of significant interest to researchers in medicinal chemistry and process development. This guide provides a comprehensive exploration of the primary synthetic methodologies, delving into the mechanistic rationale behind procedural choices to ensure reproducibility, safety, and high purity of the final product.

Foundational Principles: Activating the Hydroxyl Group

The direct substitution of a hydroxyl (-OH) group in an alcohol is chemically unfavorable. The hydroxide ion (HO⁻) is a poor leaving group due to its high basicity. Consequently, the core principle underpinning the conversion of an alcohol to an alkyl bromide is the transformation of the hydroxyl group into a species that can readily depart upon nucleophilic attack. This "activation" is typically achieved through two primary pathways: protonation under strong acidic conditions or conversion into an intermediate ester with a good leaving group. This guide will focus on the two most prevalent and reliable methods for this transformation: reaction with Phosphorus Tribromide (PBr₃) and treatment with Hydrobromic Acid (HBr).

Mechanistic Deep Dive: A Tale of Two Pathways

The Phosphorus Tribromide (PBr₃) Method: An Sₙ2 Approach

The use of PBr₃ is often the preferred method for converting primary and secondary alcohols into alkyl bromides due to its mild conditions and high yields, which effectively avoid the carbocation rearrangements that can plague acid-catalyzed reactions.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Mechanism Unveiled: The process involves two main stages:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated phosphite ester intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[1][2][3]

-

Nucleophilic Attack: The bromide ion (Br⁻), displaced in the first step, now functions as a potent nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen, leading to the formation of the C-Br bond and the departure of the leaving group (dibromophosphorous acid).[3]

One molecule of PBr₃ can react with three molecules of the alcohol, ultimately forming three equivalents of the alkyl bromide and one equivalent of phosphorous acid (H₃PO₃) as a byproduct.[3]

Figure 1: Sₙ2 Mechanism for Bromination using PBr₃.

The Hydrobromic Acid (HBr) Method: An Acid-Catalyzed Pathway

Treatment with a strong acid like HBr provides a more classical approach to this transformation.[4] For a primary alcohol such as 3,4-dimethoxyphenethyl alcohol, the reaction also proceeds via an Sₙ2 mechanism, whereas secondary and tertiary alcohols favor an Sₙ1 pathway.[5]

The Mechanism Unveiled:

-

Protonation: The first and rapid step is the protonation of the alcohol's hydroxyl group by the strong acid (HBr). This converts the poor leaving group (-OH) into an excellent leaving group, water (H₂O), by forming a protonated alcohol (an oxonium ion, R-OH₂⁺).[5][6]

-

Nucleophilic Substitution: The bromide ion (Br⁻), the conjugate base of HBr, then acts as a nucleophile, attacking the adjacent carbon atom and displacing the water molecule in a single concerted step.[5]

To drive the reaction to completion, it is often performed with concentrated HBr, sometimes with the addition of a dehydrating agent like concentrated sulfuric acid, and heated to reflux.[7]

Figure 2: Sₙ2 Mechanism for Bromination using HBr.

Comparative Analysis of Synthetic Routes

The choice of reagent is a critical decision based on substrate sensitivity, desired yield, and available equipment. The following table provides a side-by-side comparison of the two primary methods.

| Feature | Phosphorus Tribromide (PBr₃) Method | Hydrobromic Acid (HBr) Method |

| Primary Reagent | Phosphorus Tribromide (PBr₃) | Concentrated Hydrobromic Acid (HBr), often with H₂SO₄ |

| Mechanism | Sₙ2[8] | Sₙ2 (for 1° alcohols)[5] |

| Reaction Conditions | Milder; typically 0°C to room temperature. Anhydrous conditions required. | Harsher; requires heating/reflux.[7] |

| Typical Yields | Generally high (often >90%).[9] | Good to high, but can be lower due to side reactions.[9] |

| Byproducts | Phosphorous acid (H₃PO₃).[3] | Water.[6] |

| Advantages | Avoids carbocation rearrangements, high yields, mild conditions.[1][2] | Reagents are less expensive and more common. |

| Disadvantages | PBr₃ is highly corrosive, toxic, and moisture-sensitive.[10][11] The reaction can be vigorous. | Strong acids can cause side reactions (e.g., elimination, ether formation). The reaction is an equilibrium. |

| Safety Concerns | PBr₃ reacts violently with water to produce HBr gas.[10] Requires handling in a fume hood with extreme care. | Concentrated HBr and H₂SO₄ are highly corrosive and cause severe burns. |

Field-Proven Experimental Protocols

The following protocols are detailed methodologies for the synthesis, workup, and purification of 3,4-dimethoxyphenethyl bromide.

Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl bromides.[9][12]

Materials & Reagents:

-

3,4-Dimethoxyphenethyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Diethyl Ether (or Dichloromethane)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with 3,4-dimethoxyphenethyl alcohol and dissolve it in anhydrous diethyl ether.

-

Reaction: Cool the flask in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. Caution: The reaction can be exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully pour the reaction mixture over a beaker of crushed ice and water to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3,4-dimethoxyphenethyl bromide can be purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.

Figure 3: General Experimental Workflow for PBr₃ Synthesis.

Protocol 2: Synthesis via Hydrobromic Acid (HBr)

This protocol is based on the general method for preparing alkyl bromides from alcohols using HBr and a sulfuric acid catalyst.[7][13]

Materials & Reagents:

-

3,4-Dimethoxyphenethyl alcohol

-

Concentrated Hydrobromic Acid (48% HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: Add 3,4-dimethoxyphenethyl alcohol and concentrated hydrobromic acid to the flask. While cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Work-up & Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether.

-

Washing: Wash the combined organic extracts sequentially with water, saturated NaHCO₃ solution (to neutralize residual acids), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.

Critical Safety and Handling Considerations

Chemical synthesis requires unwavering attention to safety. The reagents used in these protocols are hazardous and must be handled with appropriate precautions.

-

Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic and corrosive HBr gas.[10][14] It causes severe burns upon contact with skin and eyes.

-

Hydrobromic Acid (HBr) & Sulfuric Acid (H₂SO₄): Both are strong, corrosive acids that can cause severe chemical burns.

-

Handling: Always handle in a chemical fume hood. When diluting, always add acid to water, never the other way around.

-

PPE: Wear appropriate gloves, goggles, and protective clothing.

-

-

General Laboratory Practice: An emergency eyewash and shower should be readily accessible. Ensure all waste is disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of 3,4-dimethoxyphenethyl bromide from its corresponding alcohol is a fundamental transformation for which reliable methods exist. The choice between the phosphorus tribromide and hydrobromic acid routes depends on the scale of the reaction, cost considerations, and the chemist's tolerance for the specific hazards of each reagent. The PBr₃ method generally offers milder conditions and higher yields, making it a frequent choice in research and development settings. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

-

PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. [Link]

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

- CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide. (2014, May 21).

-

Synthesis of (E)-3-(3,4-dimethoxyphenyl)allyl bromide. PrepChem.com. [Link]

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). (2024, February 6). Chemia. [Link]

-

PBr3 Reaction. BYJU'S. [Link]

-

Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). (2016, January 13). YouTube. [Link]

-

Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Semantic Scholar. [Link]

-

Alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

-

Synthesis of Alkyl Halides from Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

-

10.5: Preparing Alkyl Halides from Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]

-

Making Alkyl Halides From Alcohols. (2015, February 27). Master Organic Chemistry. [Link]

-

PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. (2023, November 17). Chemia. [Link]

-

3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2024, February 1). Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet - Phosphorus tribromide. Cole-Parmer. [Link]

- US5138110A - Process for the preparation of alkyl-halides.

-

US 8,779,122 B2 - Process for the synthesis of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile. ResearchGate. [Link]

-

Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. The Royal Society of Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. nj.gov [nj.gov]

- 12. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3,4-Dimethoxyphenethyl Bromide: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dimethoxyphenethyl bromide (CAS 40173-90-8), a key intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a comprehensive characterization of the molecule. Beyond a simple presentation of data, this guide offers field-proven insights into the causality behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural fingerprint. All data is supported by detailed experimental protocols and authoritative citations to ensure scientific integrity.

Introduction: The Role of Spectroscopic Characterization

3,4-Dimethoxyphenethyl bromide, also known as homoveratryl bromide, is a versatile chemical building block, frequently employed in the synthesis of complex molecular architectures, particularly isoquinoline alkaloids and other pharmacologically active compounds.[1] Its utility lies in the reactive bromoethyl group, which serves as an electrophilic site for nucleophilic substitution, attached to an electron-rich dimethoxybenzene ring.[1]

Accurate structural confirmation and purity assessment are paramount before its use in any synthetic sequence. Spectroscopic techniques provide the necessary tools for this validation. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to create a complete and unambiguous portrait of the 3,4-Dimethoxyphenethyl bromide molecule.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is understanding the molecule's constituent parts. The structure consists of a 1,2-dimethoxy-4-ethylbenzene core, with a bromine atom substituting a terminal hydrogen on the ethyl group.

Caption: Molecular structure of 3,4-Dimethoxyphenethyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can assign each signal to a specific proton and carbon within the structure.

Experimental Protocol: NMR

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-Dimethoxyphenethyl bromide in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, defining the 0 ppm point on the chemical shift scale.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3]

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-donating methoxy groups and the electron-withdrawing bromine atom create distinct chemical shifts for the aromatic and aliphatic protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 6.7-6.8 | Multiplet | 3H | Ar-H |

| b | 3.87 | Singlet | 6H | 2 x -OCH₃ |

| c | 3.55 | Triplet | 2H | Ar-CH₂-CH₂ -Br |

| d | 3.10 | Triplet | 2H | Ar-CH₂ -CH₂-Br |

Analysis:

-

Aromatic Protons (Signal a): The three protons on the benzene ring appear as a complex multiplet between 6.7 and 6.8 ppm. Their specific positions (H-2, H-5, and H-6) are close due to the influence of the methoxy and ethyl bromide substituents.

-

Methoxy Protons (Signal b): The six protons of the two equivalent methoxy groups appear as a sharp singlet at approximately 3.87 ppm. The singlet nature indicates no adjacent protons to couple with. Their downfield shift is due to the deshielding effect of the attached oxygen atoms.

-

Aliphatic Protons (Signals c & d): The ethyl chain protons appear as two distinct triplets, a classic A₂B₂ system. The protons on the carbon adjacent to the bromine (Signal c, -CH₂-Br) are more deshielded (~3.55 ppm) due to the strong electron-withdrawing effect of the bromine atom. The protons on the carbon adjacent to the aromatic ring (Signal d, Ar-CH₂-) appear further upfield at ~3.10 ppm. The triplet multiplicity for both signals confirms that each methylene group is adjacent to the other.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 149.0 | C -4 (Ar-C-O) |

| 2 | 147.8 | C -3 (Ar-C-O) |

| 3 | 130.5 | C -1 (Ar-C-alkyl) |

| 4 | 120.8 | C -6 (Ar-CH) |

| 5 | 111.9 | C -5 (Ar-CH) |

| 6 | 111.3 | C -2 (Ar-CH) |

| 7 | 55.9 | -OC H₃ |

| 8 | 39.3 | Ar-C H₂- |

| 9 | 33.5 | -C H₂-Br |

Analysis:

-

Aromatic Carbons (Signals 1-6): The six aromatic carbons appear in the typical downfield region (110-150 ppm). The two carbons bonded to the electron-donating oxygen atoms (C3 and C4) are the most deshielded, appearing at ~149.0 and 147.8 ppm. The quaternary carbon attached to the ethyl group (C1) appears around 130.5 ppm. The three carbons bearing protons (C2, C5, C6) are found between 111 and 121 ppm.

-

Methoxy Carbons (Signal 7): The two equivalent methoxy carbons give a strong signal at approximately 55.9 ppm.

-

Aliphatic Carbons (Signals 8 & 9): The benzylic carbon (Ar-CH₂-) is observed around 39.3 ppm, while the carbon directly attached to the electronegative bromine atom is shifted further downfield to ~33.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid 3,4-Dimethoxyphenethyl bromide sample directly onto the ATR crystal.

-

Apply Pressure: Use a pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation

The IR spectrum of 3,4-Dimethoxyphenethyl bromide displays several characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂) and Methoxy (CH₃) |

| ~1605, ~1515, ~1465 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260, ~1140 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~1025 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

| ~650-550 | Medium | C-Br Stretch | Alkyl Bromide |

Analysis:

-

C-H Stretching: The absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds in the ethyl and methoxy groups.

-

Aromatic C=C Stretching: The series of peaks in the 1605-1465 cm⁻¹ region are diagnostic for the carbon-carbon double bonds within the benzene ring.

-

C-O Stretching: The strong, prominent peaks at approximately 1260, 1140, and 1025 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the aryl-alkyl ether functional groups, providing clear evidence for the two methoxy substituents.

-

C-Br Stretching: A medium intensity band in the fingerprint region, typically between 650 and 550 cm⁻¹, corresponds to the C-Br stretching vibration, confirming the presence of the bromoethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that provides rich fragmentation data useful for structural elucidation.

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized under high vacuum.[4]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺).[2][5]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

MS Data & Interpretation

The mass spectrum of 3,4-Dimethoxyphenethyl bromide shows characteristic peaks that confirm its molecular weight and primary fragmentation pathways.

| m/z Value | Proposed Fragment | Significance |

| 244/246 | [C₁₀H₁₃BrO₂]•⁺ | Molecular Ion (M•⁺) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of •Br |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage |

| 136 | [C₈H₈O₂]•⁺ | Loss of •CH₂Br |

Analysis:

-

Molecular Ion (m/z 244/246): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic doublet for the molecular ion peak at m/z 244 and 246. This is definitive proof of the presence of one bromine atom in the molecule.

-

Loss of Bromine Radical (m/z 165): Cleavage of the C-Br bond, the weakest bond in the aliphatic chain, results in the loss of a bromine radical (•Br) to give a fragment at m/z 165.

-

Benzylic Cleavage (m/z 151): The most significant fragmentation pathway is the cleavage of the C-C bond between the two ethyl carbons (benzylic cleavage). This is highly favored as it produces a stable, resonance-delocalized 3,4-dimethoxybenzyl cation at m/z 151. This is often the base peak in the spectrum.

Caption: Primary fragmentation pathway of 3,4-Dimethoxyphenethyl bromide in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and comprehensive characterization of 3,4-Dimethoxyphenethyl bromide. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, ethers, alkyl bromide), and mass spectrometry verifies the molecular weight and reveals the most stable fragmentation pathways. This detailed spectroscopic fingerprint serves as an essential reference for any researcher utilizing this important synthetic intermediate, ensuring both identity and purity for successful downstream applications.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences.

- Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.

- Creative Proteomics. (n.d.). Electron Ionization.

- LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- BenchChem. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry website.

- PubChem. (n.d.). 3,4-Dimethoxyphenethyl bromide.

- Wikipedia. (n.d.).

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Specac Ltd. (n.d.).

- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Gammadata. (n.d.).

- Agilent. (n.d.).

- SpectraBase. (n.d.). 3,4-Dimethoxyphenethyl bromide. John Wiley & Sons, Inc.

- BenchChem. (n.d.). 3,4-Dimethoxyphenethyl bromide | 40173-90-8.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenethyl bromide 97%.

- Gajare, A. S., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society.

Sources

In-Depth Technical Guide: Reactivity of the Benzylic Bromide in 3,4-Dimethoxybenzyl Bromide

For: Researchers, scientists, and drug development professionals.

Introduction: Clarifying the Structure and Significance

In the realm of organic synthesis, precision in nomenclature is paramount to understanding reactivity. The topic of interest is the "reactivity of the benzylic bromide in 3,4-Dimethoxyphenethyl bromide." However, this name presents a structural contradiction. A "phenethyl" moiety implies a two-carbon chain (–CH₂CH₂–) attached to the phenyl ring, meaning the bromide would be on the second carbon, making it a primary alkyl bromide, not a benzylic one.

A benzylic position is the carbon atom immediately adjacent to an aromatic ring (Ar–CH₂–X). Given the focus on benzylic reactivity , this guide will proceed under the scientifically logical assumption that the intended molecule is 3,4-Dimethoxybenzyl Bromide (DMBBr). This compound features a true benzylic bromide, and its reactivity is a classic, instructive case of electronic effects profoundly influencing reaction pathways.

3,4-Dimethoxybenzyl bromide is a highly reactive and versatile building block in organic synthesis.[1] Its utility stems from the unique electronic properties conferred by the two methoxy groups on the aromatic ring, which activate the benzylic position towards nucleophilic substitution. This guide will provide an in-depth analysis of the factors governing its reactivity, explore its primary applications, and offer detailed experimental protocols.

Physicochemical Properties and Data

A foundational understanding of a reagent begins with its physical and spectroscopic properties.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 56-58 °C | [1] |

| CAS Number | 21852-32-4 | [1][2] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1][2] |

| Stability | Sensitive to air, moisture, and light. | [1][3] |

Note: 3,4-Dimethoxybenzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4] Due to its instability, it is often recommended to use the reagent fresh or store it at low temperatures under an inert atmosphere.[3][4]

Core Reactivity Analysis: The Highly Activated Benzylic System

The reactivity of 3,4-dimethoxybenzyl bromide is dominated by the lability of the carbon-bromine bond. This is a direct consequence of the powerful electron-donating effects of the two methoxy groups, which profoundly stabilize the transition states and intermediates involved in nucleophilic substitution reactions.

The Predominance of the Sₙ1 Pathway

The defining characteristic of DMBBr is its high propensity to react via a unimolecular nucleophilic substitution (Sₙ1) mechanism. This pathway involves a two-step process:

-

Rate-Determining Step: Spontaneous dissociation of the bromide leaving group to form a benzylic carbocation intermediate.[5][6]

-

Nucleophilic Attack: Rapid reaction of a nucleophile with the carbocation to form the final product.[7]

The favorability of this pathway is entirely dependent on the stability of the carbocation intermediate. In the case of the 3,4-dimethoxybenzyl cation, the stability is exceptionally high due to resonance delocalization of the positive charge into the electron-rich aromatic ring. The methoxy groups, particularly the one at the para position (C4), play a crucial role in this stabilization through their +R (resonance) effect.

This extensive delocalization lowers the activation energy for carbocation formation, making the Sₙ1 pathway kinetically favorable, especially in polar protic solvents that can solvate both the departing bromide anion and the forming carbocation.

Competition from the Sₙ2 Pathway

While the Sₙ1 mechanism is often dominant, a bimolecular (Sₙ2) pathway can compete under specific conditions. An Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by:

-

Strong, unhindered nucleophiles.

-

Aprotic solvents that do not stabilize the carbocation intermediate.

-

Lower temperatures.

For DMBBr, an Sₙ2 reaction is certainly possible, particularly with potent nucleophiles like azide or cyanide in solvents like DMF or THF.[1] However, the high stability of the carbocation means that even under these conditions, a pure Sₙ2 mechanism is rare, and often a continuum between Sₙ1 and Sₙ2 character exists.

Synthetic Applications in Drug Development

The unique reactivity of DMBBr makes it a valuable tool in the synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry.

The 3,4-Dimethoxybenzyl (DMB) Protecting Group

One of the most prominent applications of DMBBr is for the protection of hydroxyl groups (alcohols and phenols).[1] The resulting DMB ether is stable to a wide variety of reaction conditions (e.g., basic, nucleophilic, mild acidic conditions).

The key advantage of the DMB group over similar protecting groups like the benzyl (Bn) or even the p-methoxybenzyl (PMB) group is its enhanced lability under specific deprotection conditions.[8] The electron-rich nature of the dimethoxy-substituted ring makes the DMB ether highly susceptible to oxidative cleavage.[9] This is most commonly achieved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under neutral conditions.[9] This orthogonality is critical in multi-step synthesis, allowing for the selective removal of the DMB group while other protecting groups, like Bn or silyl ethers, remain intact.[9] The increased electron density of the DMB group allows it to be removed under milder conditions than the PMB group, providing an additional layer of selectivity.[8][10]

Precursor for Isoquinoline Alkaloids

3,4-Dimethoxybenzyl bromide and its derivatives are fundamental building blocks for the synthesis of the tetrahydroisoquinoline core, a scaffold present in numerous biologically active alkaloids.[2][11] Two classic name reactions that utilize this structural motif are:

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[12][13][14] The starting amide is often prepared from a phenethylamine derivative, which can be synthesized using DMBBr. The electron-donating methoxy groups strongly activate the aromatic ring, facilitating the required intramolecular electrophilic aromatic substitution.[12][15]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline.[16][17][18] Similar to the Bischler-Napieralski reaction, the required phenethylamine can be derived from DMBBr, and the activated ring promotes the cyclization step.[19][20]

Experimental Protocols

The following protocols are representative examples of reactions involving 3,4-dimethoxybenzyl bromide. They should be performed by trained chemists with appropriate safety precautions.

Protocol 1: DMB Protection of a Primary Alcohol

Objective: To protect 4-nitrobenzyl alcohol with 3,4-dimethoxybenzyl bromide.

Materials:

-

4-Nitrobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3,4-Dimethoxybenzyl bromide (DMBBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrobenzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3,4-dimethoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers. Extract the aqueous layer twice with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the DMB-protected ether.

Protocol 2: Synthesis of an Amine via Sₙ1/Sₙ2 Substitution

Objective: To synthesize N-(3,4-dimethoxybenzyl)aniline.

Materials:

-

3,4-Dimethoxybenzyl bromide (DMBBr)

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzyl bromide (1.0 eq) in acetonitrile.

-

Add aniline (1.1 eq) followed by potassium carbonate (2.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude amine by flash chromatography or recrystallization.

References

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

-

LOCKSS. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2). Retrieved from [Link]

-

ResearchGate. (n.d.). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | Request PDF. Retrieved from [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

-

PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

- Unknown Source. (n.d.). Bischler-Napieralski Reaction.

-

ACS Publications. (2011). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8). Retrieved from [Link]

-

Semantic Scholar. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. Retrieved from [Link]

-

Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.1.3 – SN1 Reaction Mechanisms – Page 2. Retrieved from [Link]

-

YouTube. (2021). SN1 Reaction Mechanism. Retrieved from [Link]

-

National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 8 : SN1 mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

-

Sathee NEET. (n.d.). Chemistry SN1 Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

Sources

- 1. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]

- 5. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 16. name-reaction.com [name-reaction.com]

- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 19. via.library.depaul.edu [via.library.depaul.edu]

- 20. grokipedia.com [grokipedia.com]

The Versatile Cornerstone: A Technical Guide to 3,4-Dimethoxyphenethyl Bromide in Synthetic Chemistry

Foreword: Beyond a Reagent, a Gateway to Complexity

In the landscape of organic synthesis, certain molecules transcend their status as mere reagents to become fundamental building blocks—gateways to intricate molecular architectures. 3,4-Dimethoxyphenethyl bromide is unequivocally one such cornerstone. Its strategic placement of a reactive bromide and an electron-rich aromatic ring has established it as an indispensable tool for synthetic chemists, particularly in the realm of medicinal chemistry and natural product synthesis. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the synthetic chemist's thought process: from understanding the tool itself to its masterful application in constructing molecules of profound biological significance. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in chemical principles.

Characterization of the Core Building Block: 3,4-Dimethoxyphenethyl Bromide

A thorough understanding of a building block's physical and chemical properties is paramount to its effective utilization. 3,4-Dimethoxyphenethyl bromide, a derivative of phenethylamine, presents as a stable yet reactive entity, poised for a variety of chemical transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,4-dimethoxyphenethyl bromide, providing a quick reference for experimental design and safety considerations.[1][2][3]

| Property | Value | Source |

| CAS Number | 40173-90-8 | [2], |

| Molecular Formula | C₁₀H₁₃BrO₂ | [2] |

| Molecular Weight | 245.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 52-56 °C | |

| Boiling Point | 130-131 °C at 3 mmHg | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from general chemical properties. |

| InChI Key | LTAGXVMHLFYRNK-UHFFFAOYSA-N | [2] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 3,4-dimethoxyphenethyl bromide is primarily dictated by the presence of the bromoethyl group attached to the dimethoxy-substituted benzene ring.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the molecule a potent electrophile.[1] The two methoxy groups on the aromatic ring are electron-donating, which can influence the reactivity of the benzylic position and the aromatic ring itself.[1]

The primary mode of reaction for 3,4-dimethoxyphenethyl bromide is nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.[1] For instance, with strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is generally favored.[1]

The Gateway to Isoquinolines: Bischler-Napieralski and Pictet-Spengler Reactions

The true power of the 3,4-dimethoxyphenethyl moiety is most profoundly demonstrated in its role as a precursor to the isoquinoline scaffold, a core structural motif in a vast array of pharmacologically active natural products and synthetic drugs.[1] Two name reactions, the Bischler-Napieralski and Pictet-Spengler reactions, are the workhorses for this transformation, and 3,4-dimethoxyphenethylamine (the amine precursor to the bromide) is a key starting material.

The Bischler-Napieralski Reaction: A Stepwise Approach to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4] The reaction involves the intramolecular cyclization of the amide onto the electron-rich aromatic ring, promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] The resulting dihydroisoquinoline can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines a three-step synthesis starting from 3,4-dimethoxyphenethylamine.

Step 1: Acylation of 3,4-Dimethoxyphenethylamine

-

Objective: To form the N-acetyl amide precursor required for the Bischler-Napieralski cyclization.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equiv) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide. This product is often of sufficient purity to be used in the next step without further purification.

-

Step 2: Bischler-Napieralski Cyclization

-

Objective: To effect the intramolecular cyclization to form the 3,4-dihydroisoquinoline ring system.

-

Procedure:

-

Place N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv) in a round-bottom flask.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (2.0-3.0 equiv), either neat or in an inert solvent like toluene or acetonitrile.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. The progress of the reaction should be monitored by TLC.

-

After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide, to a pH of >10.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

-

Step 3: Reduction to the Tetrahydroisoquinoline

-

Objective: To reduce the imine functionality of the dihydroisoquinoline to the corresponding amine.

-

Procedure:

-

Dissolve the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 equiv) in a suitable solvent, typically methanol or ethanol.[5]

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise to the solution, controlling the rate of addition to manage any effervescence.[5]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water or acetone.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. The crude product can be purified by column chromatography or recrystallization if necessary.

-

The Pictet-Spengler Reaction: A Convergent Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a more direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[6] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclic product.[7] The electron-donating methoxy groups on the 3,4-dimethoxyphenethylamine ring facilitate this cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

-

Objective: To directly synthesize the tetrahydroisoquinoline via condensation and cyclization.

-

Procedure:

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or water), add an aldehyde, such as acetaldehyde (1.1-1.5 equiv).[8]

-

Acidify the reaction mixture with a protic acid, such as hydrochloric acid or sulfuric acid, to a pH of approximately 4-5.[8]

-

Heat the reaction mixture to reflux for several hours to overnight, monitoring the reaction progress by TLC. For less activated aromatic rings, harsher conditions like refluxing in strong acids may be necessary.[6]

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Applications in Drug Development: From Alkaloids to Modern Pharmaceuticals

The true measure of a synthetic building block's importance lies in its contribution to the synthesis of molecules with significant biological activity. The 3,4-dimethoxyphenethyl moiety is a recurring theme in a number of important pharmaceuticals.

Papaverine: A Classic Vasodilator

Papaverine is a naturally occurring opium alkaloid that functions as a smooth muscle relaxant and vasodilator.[9][10] Its therapeutic applications include the treatment of visceral spasms and vasospasms.[11] The synthesis of papaverine and its analogs often involves intermediates derived from 3,4-dimethoxyphenethylamine. The core of papaverine is a substituted isoquinoline, highlighting the direct synthetic lineage from our building block. Recent research has even explored its potential antiviral and anti-inflammatory properties.[9][12][13]

Verapamil: A Widely Used Calcium Channel Blocker

Verapamil is a synthetic drug classified as a calcium channel blocker, widely prescribed for the treatment of hypertension, angina, and cardiac arrhythmias.[14][15][16] A key intermediate in the synthesis of verapamil is N-methyl-3,4-dimethoxyphenylethylamine, which is directly derivable from 3,4-dimethoxyphenethylamine.[17] This underscores the role of our core building block in the industrial-scale production of life-saving medications. Verapamil functions by relaxing blood vessels, thereby reducing the workload on the heart.[16][18]

Conclusion: An Enduring Legacy in Synthesis

3,4-Dimethoxyphenethyl bromide and its amine counterpart are more than just shelf reagents; they are foundational pillars in the construction of complex molecular architectures, particularly within the realm of pharmacologically active isoquinoline alkaloids. The Bischler-Napieralski and Pictet-Spengler reactions provide robust and versatile pathways to this privileged scaffold, and a deep understanding of the reaction mechanisms and experimental nuances allows for their efficient and strategic application. As the quest for novel therapeutics continues, the enduring legacy of 3,4-dimethoxyphenethyl bromide as a key synthetic building block is certain to persist, enabling the synthesis of the next generation of life-changing medicines.

References

-

Career Henan Chemical Co. (n.d.). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11470602, 3,4-Dimethoxyphenethyl bromide. Retrieved from [Link]

-

Chemdad. (n.d.). 3 4-DIMETHOXYPHENETHYL BROMIDE. Retrieved from [Link]

-

St. Louis, K. (2023, July 24). Verapamil. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Lentini, G., & D'Mello, S. R. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 934. Retrieved from [Link]

-

Singh, S., Kumar, R., & Kumar, V. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. ACS Omega, 8(15), 13581-13594. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Verapamil. Retrieved from [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

- CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide. (2014). Google Patents.

-

Fajardo, V., & El-Alali, A. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. Arkivoc, 2005(12), 98-153. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Papaverine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190.

-

Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

-